molecular formula C16H20FN5O2 B2696969 N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)-3,5-dimethylisoxazole-4-carboxamide CAS No. 2034380-81-7

N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)-3,5-dimethylisoxazole-4-carboxamide

Cat. No.: B2696969
CAS No.: 2034380-81-7
M. Wt: 333.367
InChI Key: CBIJZRCXAXMVIB-UHFFFAOYSA-N
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Description

N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)-3,5-dimethylisoxazole-4-carboxamide is a chemical compound that has garnered significant attention in scientific research due to its potential therapeutic applications. This compound is characterized by its unique structure, which includes a fluoropyrimidine moiety, a piperidine ring, and an isoxazole carboxamide group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)-3,5-dimethylisoxazole-4-carboxamide typically involves multiple steps. The process begins with the preparation of the fluoropyrimidine derivative, followed by the formation of the piperidine ring. The final step involves the coupling of the piperidine derivative with the isoxazole carboxamide group under specific reaction conditions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to enhance yield and purity. This often includes the use of advanced techniques such as continuous flow chemistry and automated synthesis to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)-3,5-dimethylisoxazole-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substitution reagents: Nucleophiles such as amines or thiols, electrophiles such as alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.

Scientific Research Applications

N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)-3,5-dimethylisoxazole-4-carboxamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential effects on cellular processes and signaling pathways.

    Medicine: Investigated for its potential therapeutic applications, including as an anticancer or antiviral agent.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)-3,5-dimethylisoxazole-4-carboxamide involves its interaction with specific molecular targets and pathways. This compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may influence key signaling cascades involved in cell growth and differentiation.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

  • N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)oxalamide
  • N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)furan-2-carboxamide
  • N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)-1-(thiophen-2-yl)cyclopentanecarboxamide .

Uniqueness

What sets N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)-3,5-dimethylisoxazole-4-carboxamide apart from these similar compounds is its unique combination of functional groups, which may confer distinct biological activities and chemical properties. This uniqueness makes it a valuable compound for further research and development.

Properties

IUPAC Name

N-[[1-(5-fluoropyrimidin-2-yl)piperidin-4-yl]methyl]-3,5-dimethyl-1,2-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20FN5O2/c1-10-14(11(2)24-21-10)15(23)18-7-12-3-5-22(6-4-12)16-19-8-13(17)9-20-16/h8-9,12H,3-7H2,1-2H3,(H,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBIJZRCXAXMVIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)C(=O)NCC2CCN(CC2)C3=NC=C(C=N3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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